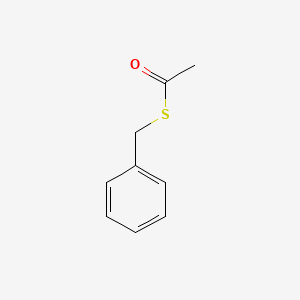

S-benzyl ethanethioate

Description

Fundamental Chemical Significance of Thioesters in Organic Transformations

Thioesters are sulfur analogs of esters where a sulfur atom replaces the ester oxygen. This seemingly minor substitution has profound implications for the molecule's reactivity. The carbon-sulfur bond in thioesters is weaker and the carbonyl carbon is more electrophilic compared to their oxygen-containing counterparts. fiveable.megonzaga.edu This enhanced reactivity makes thioesters excellent acylating agents, readily participating in nucleophilic acyl substitution reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. fiveable.meresearchgate.net

In biological systems, thioesters are pivotal intermediates in numerous metabolic pathways. fiveable.me Acetyl-CoA, a prominent thioester, is central to cellular metabolism, playing a crucial role in the citric acid cycle and the biosynthesis of fatty acids and steroids. nih.govwikipedia.org The reactivity of the thioester bond in acetyl-CoA allows for the efficient transfer of the acetyl group, a fundamental process in energy production and the synthesis of essential biomolecules. nih.govnih.gov The study of synthetic thioesters like S-benzyl ethanethioate provides valuable insights into the mechanisms of these biological processes. nih.gov

Historical Context and Evolution of Research on this compound

The exploration of this compound has evolved from fundamental synthesis and characterization to its application in increasingly complex and innovative organic transformations. Early research focused on establishing reliable methods for its preparation, often involving the reaction of a benzyl (B1604629) halide with a thioacetate (B1230152) salt or the esterification of a carboxylic acid with a thiol. conicet.gov.arnih.gov These foundational studies provided the necessary groundwork for subsequent investigations into its reactivity.

Over time, research has shifted towards harnessing the unique properties of this compound as a versatile synthetic intermediate. A significant area of development has been its use as a precursor to benzyl mercaptan, a foul-smelling and air-sensitive thiol. By employing the more stable and less odorous this compound, chemists can generate the reactive thiol in situ, thereby avoiding the challenges associated with its direct handling. nih.govresearchgate.net This approach has been particularly impactful in the development of one-pot synthetic methodologies. rsc.org

Overview of Key Academic Research Trajectories for this compound

Modern academic research continues to uncover new applications for this compound, driven by the ongoing demand for efficient and selective synthetic methods. Key research trajectories include:

Cross-Coupling Reactions: A significant focus has been on the use of this compound in palladium-catalyzed cross-coupling reactions to form benzyl aryl thioethers. acs.org These reactions offer a powerful tool for the construction of carbon-sulfur bonds, which are prevalent in many pharmaceuticals and materials.

Radical Reactions: The compound has also been employed in radical reactions, such as the thiol-ene reaction, for the formation of thioethers. nih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance.

Precursor for Heterocycle Synthesis: this compound serves as a key starting material in the synthesis of various sulfur-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. diva-portal.orgacs.org

Analogues for Biological Studies: Its structural similarity to fragments of acetyl-CoA has led to its use in the synthesis of analogues for studying enzyme mechanisms and developing enzyme inhibitors. nih.govcore.ac.uk

The continued exploration of this compound's reactivity promises to yield further innovations in organic synthesis, solidifying its role as a valuable and versatile chemical entity.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10OS |

| Molecular Weight | 166.24 g/mol |

| CAS Number | 32362-99-5 |

| Boiling Point | 238.00 to 239.00 °C @ 760.00 mm Hg (estimated) |

| Flash Point | 210.00 °F TCC (98.80 °C) (estimated) |

| logP (o/w) | 2.342 (estimated) |

| Solubility | Soluble in alcohol; water (1436 mg/L @ 25 °C, estimated) |

Data sourced from flavscents.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

S-benzyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIUJWBXPIGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448331 | |

| Record name | S-Benzyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32362-99-5 | |

| Record name | S-Benzyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Benzyl Ethanethioate and Analogues

Conventional Synthetic Approaches

Conventional methods for synthesizing S-benzyl ethanethioate primarily involve well-established organic reactions such as esterification and nucleophilic displacement.

Esterification Reactions for Thioester Formation

Thioesters, with the general structure R-C(=O)-S-R', are sulfur analogues of esters and can be formed through the esterification of a carboxylic acid with a thiol. wikipedia.org This condensation reaction typically requires the presence of a dehydrating agent to drive the equilibrium towards the product. wikipedia.org A common dehydrating agent used for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org The direct conversion of esters to thioesters is challenging due to the higher reactivity of thioesters compared to esters. rsc.org However, recent developments have enabled this transformation under transition-metal-free conditions by activating the ester C-O bond. rsc.org

Nucleophilic Displacement Reactions Utilizing Thioacetic Acid or its Salts

A prevalent and effective method for the synthesis of this compound involves the nucleophilic displacement of a leaving group on a benzyl (B1604629) derivative by a sulfur nucleophile, typically thioacetic acid or its salts like potassium thioacetate (B1230152). wikipedia.orgrsc.org This SN2 reaction is a cornerstone in forming the C-S bond characteristic of this thioester.

The reaction commonly employs a benzyl halide, such as benzyl bromide or benzyl chloride, as the electrophile. conicet.gov.arrsc.org The thioacetate anion, generated from potassium thioacetate or by deprotonating thioacetic acid, acts as the nucleophile, attacking the benzylic carbon and displacing the halide. wikipedia.orgrsc.orgdiva-portal.org This method is widely used due to its efficiency and the ready availability of the starting materials. conicet.gov.arrsc.org

Variations of this approach include the use of other leaving groups on the benzyl moiety. For instance, mesylates can be displaced by the thioacetate anion to yield the desired product. rsc.org The reaction conditions can be tailored, with solvents like dimethylformamide (DMF) being commonly used. rsc.orgconicet.gov.ar

Below is a table summarizing various nucleophilic displacement reactions for the synthesis of this compound and related compounds:

| Electrophile | Nucleophile | Solvent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzyl bromide | Potassium thioacetate | Methanol | K2CO3 | Benzyl sulfide (B99878) derivative | 80 | rsc.org |

| 4-Vinylbenzyl chloride | Potassium thioacetate | DMF | 20°C | S-(4-Vinylbenzyl) thioacetate | 84 | rsc.org |

| Benzyl bromide | Thioacetic acid | THF | PS-Ph3P, DEAD | 2-(ethoxy(hydroxy)phosphoryl)-3-phenylpropyl ethanethioate | Not isolated | diva-portal.org |

| Benzyl halides | Potassium thioacetate | Acetonitrile (B52724) | [BnNEt3]2MoS4, Ac2O | This compound | 94 | thieme-connect.com |

| Benzyl mesylate | Potassium thioacetate | Water | K2CO3 | Benzyl thioacetate | >90 (GC-MS) | rsc.org |

Modern and Sustainable Synthesis Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient and environmentally friendly methods. This trend is reflected in the synthesis of this compound, with the emergence of one-pot protocols, tandem reactions, and the application of green chemistry principles.

Development of One-Pot and Solvent-Free Protocols

One-pot synthesis offers a significant advantage by combining multiple reaction steps into a single procedure, thereby reducing waste, time, and resources. rsc.org Several one-pot methods for the synthesis of this compound and its derivatives have been reported. For example, a thiol-free, one-pot method for the direct synthesis of sulfides from benzyl bromides using potassium thioacetate has been developed. rsc.org This approach avoids the handling of odorous thiols and the use of metal catalysts. rsc.org

Solvent-free reactions represent another key aspect of green chemistry, minimizing the use of volatile and often toxic organic solvents. A new one-pot, solvent-less reaction has been developed to convert benzylic alcohols into S-thioesters using neat thioacetic acid in the presence of tetrafluoroboric acid, achieving yields up to 99%. nih.gov This method is notable for its high efficiency and atom economy. nih.gov

The following table highlights some modern one-pot and solvent-free synthetic strategies:

| Starting Materials | Reagents | Conditions | Product | Yield (%) | Reference |

| Benzyl bromide, Potassium thioacetate | K2CO3, sp3 hybridized primary electrophile | One-pot, Methanol | Unsymmetrical sulfide | Good to excellent | rsc.org |

| Benzylic alcohols, Thioacetic acid | HBF4 | Solvent-free, one-pot | S-thioesters | up to 99 | nih.gov |

| Benzaldehydes, Activated alkenes | DABCO, Acetic anhydride (B1165640), DMAP, Potassium thioacetate | One-pot, DMF | Allyl thioacetates | 85-98 | researchgate.net |

| S-phenyl ethanethioate, Benzyl nitriles | Triflic anhydride | One-pot | (4Z)-2-alkyl-4-benzylidene-4H-1,3-benzothiazines | - | nih.govacs.org |

Tandem Reaction Sequences for Enhanced Efficiency

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates. thieme-connect.com These sequences are highly efficient as they reduce the number of workup and purification steps.

An example of a tandem reaction leading to thioacetates involves the use of benzyltriethylammonium tetrathiomolybdate (B108656) and acetic anhydride with alkyl halides. thieme-connect.com This process combines sulfur transfer, reduction, and acylation in one pot. thieme-connect.com Another tandem approach involves a Morita–Baylis–Hillman reaction followed by acetylation and nucleophilic substitution to produce allyl thioacetates. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of this compound synthesis, this translates to using safer solvents, reducing waste, and improving energy efficiency. wjpmr.comcore.ac.uk

The use of water as a solvent is a key green chemistry approach, and efficient synthesis of organic thioacetates in water has been demonstrated. rsc.orgmdpi.com Another green strategy is the use of recyclable and benign catalytic systems, such as the PEG/KI system for the synthesis of benzyl phosphonates, which avoids volatile organic solvents and reactive metals. frontiersin.org Solvent-free reactions, as mentioned earlier, are also a cornerstone of green synthesis. nih.govwjpmr.comfrontiersin.org

The application of these principles not only minimizes environmental impact but can also lead to more economical and safer synthetic routes. wjpmr.com

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its analogues is facilitated by a range of catalytic methodologies. These approaches are broadly categorized based on the nature of the catalyst employed: acids, bases, or transition metals. Each category offers distinct advantages concerning substrate scope, reaction conditions, and efficiency, enabling the targeted production of these valuable thioesters. Thioesters are recognized as crucial building blocks in organic transformations, finding use in C-C coupling reactions, the synthesis of carbonyl compounds, and asymmetric additions. tandfonline.com

Acid-Catalyzed Formations

Acid catalysis represents a direct and efficient pathway for the formation of thioesters, typically through the condensation of a carboxylic acid and a thiol or the conversion of an alcohol. tandfonline.comnih.gov These methods often utilize strong acids to activate the substrates and facilitate the esterification process.

A notable development is the one-pot, solvent-free reaction for converting benzylic, allylic, or tertiary alcohols into S-thioesters using thioacetic acid in the presence of tetrafluoroboric acid (HBF₄). nih.gov In the specific case of converting benzyl alcohol to S-benzyl thioacetate, monitoring of the reaction revealed the formation of benzyl acetate (B1210297) and benzyl thionoacetate as intermediates before the final product was obtained. nih.gov The reaction rate was found to be highly dependent on the concentration of both the alcohol and the acid catalyst, with yields reaching up to 99%. nih.gov

Another general and facile method involves the use of trifluoroacetic acid (TFA) as a catalyst for the reaction between a carboxylic acid and a thiol. tandfonline.com This approach provides a mild-condition pathway to various thioesters. The effectiveness of the solvent and temperature has been optimized, with acetonitrile at 60 °C proving to be most effective for the synthesis of S-phenyl benzenecarbothioate from benzoic acid and thiophenol. tandfonline.com

Table 1: Acid-Catalyzed Synthesis of Thioesters

| Catalyst | Substrate 1 | Substrate 2 | Key Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|

| Tetrafluoroboric acid (HBF₄) | Benzyl alcohol | Thioacetic acid | Solvent-free, one-pot | This compound | Up to 99% | nih.gov |

| Trifluoroacetic acid (TFA) | Benzoic acid | Thiophenol | Acetonitrile (CH₃CN), 60 °C | S-phenyl benzenecarbothioate | High | tandfonline.com |

Base-Catalyzed Transformations

Base-catalyzed methods are prominent in thioester synthesis, particularly in transformations involving thiol-thioester exchange and in-situ generation of thiolates. These reactions can be promoted by both strong and weak bases, as well as nucleophilic amine catalysts.

The thiol-thioester exchange reaction is a dynamic process where a thiol reacts with a thioester in the presence of a base to form a new thioester and a new thiol. rsc.org This transthioesterification is effectively catalyzed by amines such as triethylamine (B128534) (TEA). rsc.org The mechanism involves the formation of a thiolate anion, which then acts as the nucleophile. rsc.org Nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been screened for their activity in these exchanges. rsc.org

A facile, one-pot, and thiol-free method for synthesizing sulfides involves the reaction of benzyl bromides with potassium thioacetate (PTA). rsc.org In this process, a base such as potassium carbonate is added to deprotect the initially formed this compound, generating a benzylthiolate nucleophile in situ, which can then react with an electrophile. rsc.org Similarly, potassium tert-butoxide (KOtBu) can be used to generate a thiolate anion from an S-alkyl thioacetate, which then participates in nucleophilic substitution reactions. conicet.gov.ar This approach has been successfully applied to the synthesis of various alkyl arylvinyl sulfides. conicet.gov.ar

Table 2: Base-Catalyzed Synthesis and Transformations

| Catalyst/Base | Starting Material 1 | Starting Material 2 | Reaction Type | Key Conditions | Product Example | Reference |

|---|---|---|---|---|---|---|

| Triethylamine (TEA) | Thiol | Thioester | Transthioesterification | Equilibration at room temp. | New Thioester | rsc.org |

| Potassium Carbonate (K₂CO₃) | Benzyl bromide | Potassium thioacetate (PTA) | In-situ thiolate generation | Methanol, one-pot | Unsymmetrical sulfides (via thioester intermediate) | rsc.org |

| Potassium tert-butoxide (KOtBu) | S-benzyl benzothioate | Methyl iodide (MeI) | In-situ thiolate generation | DMF, 50 °C | Benzyl methyl sulfide (via thiolate intermediate) | conicet.gov.ar |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful and versatile methods for constructing thioesters, often through the activation of C-S or C-O bonds. sioc-journal.cnrsc.org Catalysts based on palladium, nickel, and copper are extensively used for these coupling reactions, allowing for the synthesis of thioesters from a wide array of starting materials. sioc-journal.cnukzn.ac.zaacs.org

Palladium-catalyzed reactions are particularly prominent. One strategy involves the cross-coupling of benzyl thioacetates with aryl halides to form benzyl aryl thioethers, proceeding through an in-situ deprotection of the thioacetate. Another novel palladium-catalyzed approach enables the synthesis of thioesters from carboxylic acids and disulfides, providing a practical route that avoids the use of odorous thiols. rsc.orgrsc.org

Nickel catalysis offers unique reactivity, such as the metathesis reaction between carboxylic acids and thioesters. acs.org This transformation allows for the smooth transfer of the –SR moiety from a starting thioacetate to a different carboxylic acid, furnishing a new thioester in moderate to excellent yields. acs.org

Copper-catalyzed systems provide an economical alternative to palladium. The Liebeskind-Srogl cross-coupling reaction between thioesters and phenylboronic acids can be catalyzed by copper complexes like CuMeSal to produce ketones. ukzn.ac.za Furthermore, copper(I) iodide (CuI) has been used to catalyze the C–S coupling of potassium thioacetate with aryl iodides under base-free conditions, yielding S-aryl thioacetates efficiently, especially under microwave irradiation. beilstein-journals.org

Table 3: Transition Metal-Catalyzed Synthesis of Thioesters and Derivatives

| Metal | Catalyst/Precatalyst | Substrate 1 | Substrate 2 | Reaction Type | Product Example | Reference |

|---|---|---|---|---|---|---|

| Palladium (Pd) | Pd catalyst | Carboxylic acids | Disulfides | Coupling via C-O cleavage | Aryl/Alkyl thioesters | rsc.org |

| Palladium (Pd) | Pd catalyst | Benzyl thioacetates | Aryl halides | Cross-coupling | Benzyl aryl thioethers | |

| Nickel (Ni) | Ni catalyst | Carboxylic acids | Thioacetates | Metathesis | Various thioesters | acs.org |

| Copper (Cu) | CuMeSal | Thioesters | Phenylboronic acids | Liebeskind-Srogl Coupling | Asymmetric diaryl ketones | ukzn.ac.za |

| Copper (Cu) | Copper(I) iodide (CuI) | Aryl iodides | Potassium thioacetate | Base-free C-S coupling | S-aryl thioacetates | beilstein-journals.org |

Mechanistic Elucidation of S Benzyl Ethanethioate Reactions

Detailed Investigations of Nucleophilic Substitution Pathways

The reactivity of S-benzyl ethanethioate is significantly influenced by nucleophilic substitution reactions, which can occur at two primary sites: the electrophilic carbonyl carbon and the benzylic carbon. The specific pathway followed depends on the reactants and reaction conditions.

Alternatively, this compound can be synthesized via nucleophilic substitution, illustrating the reverse of the aforementioned process. In one common synthetic route, a thiolate nucleophile attacks an acyl electrophile. For instance, the 2-cyanobenzylthiolate ion, generated by deprotonating the corresponding mercaptan with a base like triethylamine (B128534), can attack ethanoyl chloride. smolecule.com This reaction proceeds through a tetrahedral intermediate before yielding S-2-cyanobenzyl ethanethioate. smolecule.com

The second major pathway involves an Sₙ2 reaction at the benzylic carbon. In this mechanism, a nucleophile directly attacks the carbon atom bonded to the sulfur, displacing the ethanethioate group. The favorability of this pathway is enhanced by the presence of the benzyl (B1604629) group, which can stabilize the transition state through resonance. dalalinstitute.com A typical example is the reaction of sodium ethanethioate with a benzyl bromide derivative, where the thioate ion acts as the nucleophile, displacing the bromide to form the C–S bond of the thioester in a single concerted step. smolecule.comrsc.org

The structure of the substrate plays a crucial role in determining the dominant mechanism. The presence of unsaturation at the β-carbon, as in the benzyl group, enhances the rate of both Sₙ1 and Sₙ2 reactions compared to simple alkyl systems. dalalinstitute.com For Sₙ1-type reactions, this is due to the formation of a resonance-stabilized benzyl carbocation, while for Sₙ2 reactions, the p-orbitals of the phenyl ring can overlap with the p-orbitals of the transition state, lowering its energy. dalalinstitute.com

A one-pot synthesis of S-thioesters from benzylic alcohols using thioacetic acid and tetrafluoroboric acid also relies on nucleophilic substitution pathways. nih.gov In this process, the alcohol is first converted into a better leaving group, facilitating subsequent attack by the thioacetic acid nucleophile. nih.gov

Exploration of Radical-Mediated Processes

Beyond nucleophilic pathways, this compound and related thioesters can participate in reactions involving radical intermediates. These processes are often initiated by light (photoredox catalysis) or radical initiators and provide alternative routes for bond formation and cleavage. acs.orgacs.org

One area where such reactivity is observed is in radical-mediated degradation. Although disulfide bonds are more commonly the target, the thioester linkage can also be involved. In studies on photodegradable hydrogels, radicals formed from the cleavage of a photoinitiator can attack sulfur-containing functional groups. acs.orgnih.gov This attack can lead to the scission of a sulfur-carbon bond and the generation of a thiyl radical (RS•). nih.gov This thiyl radical is a key intermediate that can undergo further reactions, such as termination with another radical or propagation of a chain reaction. acs.orgnih.gov The process is analogous to the addition-fragmentation chain transfer (RAFT) mechanism used in controlled polymerizations. acs.org

Thioesters like this compound also serve as important precursors in metal-catalyzed cross-coupling reactions, which can proceed through mechanisms involving radical-like intermediates. For example, benzyl thioacetates are used as air-stable and odorless surrogates for thiols in palladium-catalyzed reactions to form benzyl aryl thioethers. researchgate.net While these reactions are catalyzed by transition metals, the underlying elementary steps can involve single-electron transfer (SET) events that generate radical intermediates. researchgate.net

Furthermore, thioacid-mediated radical cyclizations of dienes demonstrate the propensity of the thiol group (generated from a thioester) to initiate radical processes. In these reactions, a thiyl radical adds to an alkene, initiating a cyclization cascade. nih.gov This highlights the general reactivity pattern where the sulfur moiety of a thioester can be readily converted into a radical species capable of initiating complex transformations.

Kinetic and Thermodynamic Studies of Reaction Dynamics

The rates and energy profiles of reactions involving this compound provide crucial insights into their mechanisms. Kinetic investigations, which measure how reaction rates change with reactant concentrations, allow for the determination of the reaction order and the formulation of a rate law.

A kinetic study of the one-pot synthesis of S-benzyl thioacetate (B1230152) from benzyl alcohol and thioacetic acid, catalyzed by tetrafluoroboric acid (HBF₄), revealed a complex multi-step mechanism. nih.gov The conversion of benzyl alcohol was found to be second-order with respect to the concentration of benzyl alcohol and second-order with respect to the concentration of the HBF₄ catalyst. nih.gov This indicates that the rate-determining step for this initial conversion involves two molecules of the alcohol and two protons (from the acid). nih.gov

Further along the reaction coordinate, the conversion of an intermediate, benzyl acetate (B1210297), to the final product, S-benzyl thioacetate, also displayed complex kinetics. This subsequent step was determined to be second-order in the concentration of the benzyl acetate intermediate and fourth-order in the concentration of HBF₄. nih.gov The higher order with respect to the acid catalyst suggests a significant degree of protonation is required to facilitate the reaction. nih.gov

Below is an interactive data table summarizing the kinetic findings for this reaction.

| Reaction Step | Reactant | Kinetic Order | Reference |

|---|---|---|---|

| Benzyl Alcohol → Benzyl Acetate (Intermediate) | Benzyl Alcohol | 2 | nih.gov |

| HBF₄ | 2 | nih.gov | |

| Benzyl Acetate → S-Benzyl Thioacetate | Benzyl Acetate | 2 | nih.gov |

| HBF₄ | 4 | nih.gov |

Identification of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification or postulation of transient species, including reaction intermediates and the high-energy transition states that connect them.

In the context of nucleophilic acyl substitution at the carbonyl carbon of this compound, the tetrahedral intermediate is the cornerstone of the mechanism. libretexts.orgsmolecule.com This species forms when the incoming nucleophile adds to the carbonyl carbon, temporarily breaking the C=O π-bond and resulting in a carbon atom with four single bonds. libretexts.org This intermediate is typically unstable and rapidly collapses by ejecting the most stable leaving group to regenerate a carbonyl compound. libretexts.org For Sₙ2 reactions at the benzylic carbon, the reaction proceeds through a single Sₙ2 transition state , where the nucleophile and the leaving group are simultaneously partially bonded to the benzylic carbon. smolecule.com

Detailed mechanistic studies on the synthesis of S-benzyl thioacetate from benzyl alcohol have identified several key intermediates. nih.gov Monitoring the reaction by NMR and GC revealed the initial formation of benzyl acetate and benzyl thionoacetate (PhCH₂OC(S)CH₃). nih.gov These species are formed prior to the slower conversion to the final S-benzyl thioacetate product. nih.gov The most critical reactive intermediate proposed in this system is the benzyl cation (PhCH₂⁺). nih.gov Density Functional Theory (DFT) calculations were employed to rationalize the transition state leading to this cation, suggesting that its generation requires the involvement of two alcohol molecules and two protons. nih.gov

Applications of S Benzyl Ethanethioate in Advanced Organic Synthesis

S-Benzyl Ethanethioate as a Latent Thiol Source

One of the primary applications of this compound is its function as a latent, or protected, form of benzyl (B1604629) mercaptan. acs.orgnih.gov This characteristic is particularly advantageous in multi-step syntheses where the presence of a free thiol group could interfere with other reagents or reaction conditions. The thioacetate (B1230152) group effectively masks the reactive thiol, which can then be selectively revealed at the desired stage of the synthetic sequence.

Strategies for Selective S-Deprotection

The selective removal of the acetyl group from this compound to unmask the thiol functionality is a critical step in its application as a latent thiol source. Various methods have been developed to achieve this transformation under mild conditions, ensuring the preservation of other sensitive functional groups within the molecule.

Common strategies for S-deprotection involve the use of basic or nucleophilic reagents. For instance, bases like potassium carbonate can be employed to hydrolyze the thioester. rsc.org A one-pot methodology for synthesizing alkyl arylvinyl sulfides utilizes potassium thioacetate, where the initial product, an S-benzyl thioester derivative, is deprotected in the presence of a base to generate the thiolate anion. conicet.gov.ar Another approach involves the use of amines, such as N,N-dimethylethylenediamine, which can effectively cleave the acetyl group to afford the corresponding thiol in good yield without causing undesirable racemization in chiral molecules. mdpi.com

The choice of deprotection agent can be tuned to achieve selectivity. For example, in carbohydrate chemistry, selective deacetylation of S-acetyl groups in the presence of O-acetyl groups can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) or sodium thiomethoxide. researchgate.net Dysprosium(III) triflate has also been shown to be an effective catalyst for the S-deacetylation of functionalized thioesters. researchgate.net The table below summarizes some of the common reagents used for the deprotection of thioacetates.

| Reagent/Catalyst | Conditions | Application | Reference |

| Potassium Carbonate | Methanol, Room Temperature | One-pot synthesis of sulfides | rsc.org |

| N,N-Dimethylethylenediamine | THF, 0-5 °C | Deprotection of chiral thioesters | mdpi.com |

| Hydrazine Hydrate | - | Selective deacetylation of 1-thiosugars | researchgate.net |

| Sodium Thiomethoxide | - | Selective deacetylation of 1-thiosugars | researchgate.net |

| Dysprosium(III) Triflate | Mild Heating | S-deacetylation of functionalized thioesters | researchgate.net |

In Situ Generation of Benzyl Mercaptan for Subsequent Transformations

A significant advantage of using this compound is the ability to generate benzyl mercaptan in situ. This strategy avoids the isolation and handling of the foul-smelling and air-sensitive thiol. The newly formed benzyl mercaptan can then immediately participate in subsequent reactions, streamlining the synthetic process.

This approach has been successfully employed in palladium-catalyzed cross-coupling reactions to form benzyl aryl thioethers. acs.org In this method, the deprotection of the benzyl thioacetate occurs in the reaction mixture, and the resulting thiol couples with an aryl halide. acs.org A one-pot protocol has been developed where a benzyl halide is first converted to this compound using potassium thioacetate, followed by in situ deprotection and coupling with an aryl bromide. acs.org

Similarly, the in situ generation of benzyl mercaptan is a key step in a one-pot, thiol-free synthesis of various sulfides. rsc.org Benzyl bromides are reacted with potassium thioacetate, and subsequent deacetylation with potassium carbonate generates the benzyl thiolate nucleophile. This nucleophile can then react with an electrophile, such as an alkyl halide, to produce the desired sulfide (B99878). rsc.org This method has been shown to be highly compatible with a variety of functional groups and provides good yields of the target compounds. rsc.org The use of this compound as a source of benzyl mercaptan has also been explored in biological contexts to study its effects on cell permeability and cytotoxicity. nih.gov

Building Block for Complex Organosulfur Molecules

Beyond its role as a latent thiol, this compound serves as a fundamental building block for the synthesis of more complex organosulfur molecules. Its ability to introduce the benzylthio moiety makes it a valuable precursor for a diverse range of sulfur-containing compounds.

Synthesis of Diverse Thioethers and Sulfides

This compound is a key starting material in the synthesis of a wide variety of thioethers (sulfides). As previously discussed, the in situ generation of benzyl mercaptan from this compound allows for its immediate reaction with various electrophiles to form thioethers. acs.orgrsc.org

A facile and efficient one-pot method for the direct synthesis of sulfides utilizes benzyl bromides and potassium thioacetate. rsc.org The reaction proceeds via an SN2 substitution to form this compound, which is then deprotected to generate a sulfide nucleophile that reacts with an alkyl halide. rsc.org This methodology has been successfully applied to synthesize unsymmetrical sulfides containing both benzylic and aliphatic moieties in good yields. rsc.org

Palladium-catalyzed cross-coupling reactions also provide a powerful route to benzyl aryl thioethers starting from this compound and aryl halides. acs.org This method offers good to excellent yields and is compatible with a range of functional groups. acs.org Furthermore, a tetra-butyl ammonium (B1175870) bromide (TBAB) catalyzed synthesis of thioethers has been developed where benzyl thiols, which can be generated from this compound, are reacted with benzyl halides. sciensage.info

The following table showcases examples of thioethers synthesized using this compound or its derivatives as a key reagent.

| Thioether Product | Synthetic Method | Key Reagents | Reference |

| Benzyl aryl thioethers | Palladium-catalyzed cross-coupling | This compound, aryl halide, Pd catalyst | acs.org |

| Unsymmetrical sulfides | One-pot synthesis | Benzyl bromide, potassium thioacetate, alkyl halide | rsc.org |

| Benzyl thioethers | Phase-transfer catalysis | Benzyl thiol (from this compound), benzyl halide, TBAB | sciensage.info |

| Alkyl arylvinyl sulfides | One-pot synthesis | Potassium thioacetate, β-bromostyrenes, alkyl halides | conicet.gov.ar |

Preparation of Sulfur-Containing Heterocyclic Compounds

This compound and its derivatives are valuable precursors for the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals. chim.it The benzylthio group can be incorporated into a molecule and subsequently participate in cyclization reactions to form the heterocyclic ring system.

For instance, in the synthesis of certain sulfur-containing heterocycles, a key intermediate can be prepared from starting materials that incorporate a protected thiol, such as a thioacetate. google.com The deprotection of the thioacetate at a later stage allows for the cyclization to occur. Palladium and copper-mediated domino reactions are powerful tools for constructing sulfur heterocycles, where a sulfur-containing starting material, potentially derived from this compound, can undergo a series of transformations to yield the final heterocyclic product. chim.it

Role in the Synthesis of Thioallenoates and Cycloaddition Reactions

This compound has also found application in the synthesis of specialized sulfur-containing molecules like thioallenoates, which are valuable partners in cycloaddition reactions. The synthesis of thioallenoates can be achieved in a straightforward manner, and these compounds often exhibit superior reactivity and selectivity in certain reactions compared to their oxygen-containing ester counterparts. nsf.gov

In the context of [2+2] cycloadditions, thioallenoates have been shown to be effective reagents. For example, S-benzyl (S,Z)-2-(3,3-dimethyl-2-(2-((triisopropylsilyl)oxy)ethyl)cyclobutylidene)ethanethioate has been prepared and utilized in catalytic enantioselective [2+2]-cycloadditions with unactivated alkenes. nsf.gov The use of the thioallenoate in these reactions often leads to improved selectivity compared to the corresponding allenic esters. nsf.gov This highlights the utility of this compound as a precursor to these reactive intermediates, expanding the toolkit for the synthesis of complex cyclobutane-containing molecules. nsf.gov

Utilizing this compound in Protecting Group Chemistry

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. This compound, a thioester functionalized with a benzyl group, offers distinct properties that can be exploited in advanced protecting group strategies. Its applications are notable in the masking of phosphate (B84403) groups and in the design of orthogonal protection schemes for the synthesis of complex molecules.

Application in Phosphate Protecting Group Strategies (e.g., SATE group)

The protection of phosphate and phosphonate (B1237965) groups is a critical challenge in the synthesis of bioactive molecules like nucleotides and phospholipids, primarily due to the high polarity and negative charge of the phosphate moiety which hinders cell membrane permeability. Thioester-based prodrug strategies have emerged as an effective solution, with the S-acyl-2-thioethyl (SATE) approach being a prominent example. rsc.orgoup.com

The SATE strategy relies on masking the phosphate with two S-acyl-2-thioethyl groups. nih.gov The general mechanism involves intracellular cleavage of the thioester bond by esterase enzymes. rsc.org This enzymatic hydrolysis unmasks a mercaptoethyl group, which then undergoes a rapid, spontaneous intramolecular cyclization to release the free, biologically active phosphate and form a stable byproduct. rsc.org

While the archetypal SATE protecting groups are S-acetyl-2-thioethyl (Ac-SATE) and S-pivaloyl-2-thioethyl (Piv-SATE), the underlying principle is the use of an esterase-labile thioester. The application of this compound in a similar capacity would involve leveraging its inherent thioester bond. In such a hypothetical construct, a molecule incorporating the ethanethioate core would be recognized by intracellular esterases, initiating the deprotection cascade. The benzyl moiety, while not part of the canonical SATE linker, is a common component in many protecting groups used in complex syntheses, valued for its specific stability and cleavage characteristics. organic-chemistry.orgnih.gov The exploration of various thioester derivatives, including those with aromatic components like benzyl groups, is an active area of research for developing novel phosphorus protecting groups with tailored stability and cleavage profiles. google.com

Table 1: Comparison of SATE Protecting Group Principle with this compound Structural Features

| Feature | Canonical SATE Group (e.g., Ac-SATE) | This compound | Relevance in Phosphate Protection |

|---|---|---|---|

| Core Structure | Acetyl group linked to a 2-thioethyl phosphate ester | Acetyl group linked to a benzyl thiol | Both possess an acetyl thioester moiety susceptible to esterase cleavage. |

| Esterase Cleavage Site | Thioester bond (CH₃C(=O)-S) | Thioester bond (CH₃C(=O)-S) | This is the key initiating step for prodrug activation. |

| Leaving Group | Benzylthiol (after cleavage) | Unstable 2-mercaptoethyl phosphate ester | The nature of the leaving group dictates the subsequent deprotection mechanism. |

| Secondary Reaction | N/A | Intramolecular cyclization of the mercaptoethyl group | The SATE group's linker is designed for spontaneous release of the phosphate post-cleavage. A protecting group derived from this compound would require a different release mechanism. |

Strategies for Orthogonal Protection in Complex Syntheses

Orthogonal protection is a powerful strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others, each with a dedicated set of non-interfering reaction conditions. wikipedia.orgethz.ch The unique deprotection conditions required for the S-benzyl group of a thioester like this compound allow it to be incorporated into such schemes.

The S-benzyl group is notably stable under a range of conditions used to cleave other common protecting groups. For instance, it is resistant to the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove tert-butoxycarbonyl (Boc) groups and to the basic conditions (e.g., piperidine) used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group. thieme-connect.dersc.org This stability makes S-benzyl thioesters highly valuable in complex peptide or natural product synthesis where multiple amine or alcohol functionalities must be differentially manipulated.

Cleavage of the S-benzyl group itself is typically achieved under specific, often reductive, conditions. The most common method is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which reductively cleaves the C-S bond. organic-chemistry.org Other methods include the use of strong acids like anhydrous hydrogen fluoride (B91410) (HF) or reductive cleavage with dissolving metals. thieme-connect.de More recently, milder methods using reagents like dibutylmagnesium (B73119) with a titanocene (B72419) dichloride catalyst have been developed for the deprotection of benzyl thioethers. researchgate.net This distinct set of cleavage conditions ensures that an S-benzyl protected thiol or a thioester can be unveiled at a specific point in a synthetic sequence without disturbing other acid- or base-labile protecting groups.

Table 2: Orthogonal Stability of S-Benzyl Thioester vs. Other Common Protecting Groups

| Protecting Group | Cleavage Conditions | Stable | Labile |

|---|---|---|---|

| S-Benzyl Thioester | Catalytic Hydrogenolysis; Strong Acid (HF); certain reducing agents | Mild/Moderate Acid (TFA); Base (Piperidine, NaOH); Fluoride ions | H₂/Pd; HF; Na/NH₃ |

| Boc (tert-butoxycarbonyl) | Moderate Acid | Base; Hydrogenolysis; Fluoride | TFA; HCl |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base | Acid; Hydrogenolysis; Fluoride | Piperidine; DBU |

| TBDMS (tert-butyldimethylsilyl) | Fluoride Ions; Acid | Base; Hydrogenolysis | TBAF; HF; Acetic Acid |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis | Base; Fluoride | H₂/Pd; HBr/AcOH |

This orthogonality allows synthetic chemists to design complex routes where, for example, a Boc group on an amine can be removed to allow for peptide coupling, followed by the removal of an Fmoc group at another site, all while a crucial thioester functionality protected by an S-benzyl group remains intact until it is needed for a final fragment condensation or modification step. rsc.org

Biochemical Interactions and Mechanistic Biological Studies Non Clinical

Investigating Enzymatic Interactions of S-Benzyl Ethanethioate Derivatives

The benzyl (B1604629) thioester moiety present in this compound makes it and its analogues subjects of interest in the study of enzyme inhibition. Research has particularly explored their potential effects on metallo-β-lactamases and cholinesterases.

Metallo-β-lactamases (MBLs):

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. nih.gov These enzymes utilize zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of antibiotics. nih.gov Thiol-containing compounds have been investigated as potential inhibitors of MBLs due to their ability to interact with the active site zinc ions. While direct studies on this compound are not extensively documented in available literature, the broader class of thiol and thioester compounds shows inhibitory potential. For instance, fragment-based screening has identified thiol-containing fragments as inhibitors of MBLs like IMP-1. researchgate.net The proposed mechanism of inhibition for many thiol-based inhibitors involves the coordination of the sulfur atom to the zinc ions in the MBL active site, thereby blocking the binding of the antibiotic substrate. nih.gov

Cholinesterases:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov While this compound itself has not been a primary focus, derivatives containing benzyl groups have been studied for their cholinesterase inhibitory activity. For example, kinetic studies of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) have shown a mixed-type inhibition of AChE. nih.gov Similarly, various benzohydrazide (B10538) derivatives have been evaluated for their inhibitory effects on both AChE and BChE, with some showing potent and selective inhibition. mdpi.com The benzyl group in these inhibitors often engages in hydrophobic interactions within the enzyme's active site gorge, contributing to their inhibitory potency.

Table 1: Kinetic Parameters of Cholinesterase Inhibition by Benzyl-Containing Compounds

| Compound | Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) | Acetylcholinesterase (AChE) | Mixed | Not specified | nih.gov |

| N-tridecyl-4-nitrobenzohydrazide | Butyrylcholinesterase (BChE) | Not specified | 22.31 | mdpi.com |

| Boldine | Acetylcholinesterase (AChE) | Non-competitive | 372 | nih.gov |

| Boldine | Butyrylcholinesterase (BChE) | Non-competitive | 321 | nih.gov |

Thioester analogues play a crucial role in various metabolic pathways, most notably in fatty acid synthesis and degradation. Acyl-CoA thioesterases are a family of enzymes that hydrolyze fatty acyl-CoAs into free fatty acids and Coenzyme A, thereby regulating the intracellular levels of these important metabolic intermediates. nih.gov By controlling the availability of fatty acyl-CoAs, these enzymes can influence the rates of both mitochondrial and peroxisomal fatty acid oxidation. nih.gov

The biosynthesis of fatty acids is dependent on the carbon-carbon bond-forming activity of enzymes like ketosynthases, which utilize malonyl-thioester substrates. purdue.edu The study of thioester analogues in this context is challenged by the high reactivity and instability of the natural substrates. purdue.edu To overcome this, researchers have synthesized more stable acyl-thioester analogues to probe the catalytic mechanisms of these enzymes. These synthetic analogues, by mimicking the natural substrates, can bind to the active sites of enzymes involved in fatty acid metabolism and act as competitive inhibitors or modulators of the pathway. purdue.edu While specific studies detailing the effects of this compound on fatty acid metabolism are limited, its structural similarity to endogenous thioesters suggests a potential for interaction with the enzymes of these pathways.

Covalent Bioconjugation and Biomolecule Modification

The thioester linkage is a valuable tool in chemical biology for the covalent modification of proteins and peptides. This is primarily achieved through a technique known as native chemical ligation.

Native chemical ligation (NCL) is a powerful method for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. wikipedia.orgnih.gov The reaction involves the chemoselective coupling of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue. nih.gov The initial step is a transthioesterification, where the thiol of the N-terminal cysteine attacks the C-terminal thioester, forming a new thioester-linked intermediate. wikipedia.org This is followed by a rapid, spontaneous intramolecular S-to-N acyl shift, which results in the formation of a stable, native peptide bond at the ligation site. researchgate.net

While various types of thioesters can be used in NCL, benzyl thioesters are among those employed. The benzyl group can serve as a good leaving group during the transthioesterification step. This compound, as a simple benzyl thioester, exemplifies the reactive moiety utilized in such reactions. The efficiency of NCL allows for the site-specific incorporation of modifications, such as isotopic labels or post-translational modifications, into proteins. nih.govnih.gov

The conjugation of carbohydrates to proteins is essential for creating glycoconjugates with applications in immunology and cell biology. Several chemical methods have been developed for this purpose, some of which leverage the reactivity of thiols and thioesters.

One approach involves the use of heterobifunctional linkers. For instance, an aminooxy-thiol linker can be coupled to a protein through the formation of a thioether linkage. acs.orgnih.gov The introduced aminooxy group can then react with an aldehyde or ketone functionality on a carbohydrate to form an oxime linkage, thus conjugating the two biomolecules. acs.orgnih.gov

Another strategy utilizes a chemoselective ligation process where a carbohydrate is first derivatized with a linker that can be converted into a thioester. This thioester-modified carbohydrate can then react with a cysteine residue on a peptide or protein. nih.gov If the cysteine is at the N-terminus, the initial thioester linkage rearranges to a more stable amide bond, similar to the mechanism of native chemical ligation. nih.gov

Role in Reactive Sulfur Species (RSS) Research

Reactive sulfur species (RSS) are a class of molecules that play significant roles in redox signaling and cellular homeostasis. Hydrogen sulfide (B99878) (H₂S) is a key RSS, and compounds that can generate H₂S, known as H₂S donors, are valuable tools in this area of research. nih.govekb.eg

Recent studies have investigated organic polysulfides as thiol-activated H₂S donors. nih.gov Benzyl polysulfides, which are structurally related to this compound, have been shown to release H₂S in the presence of biological thiols like cysteine and glutathione. nih.gov The mechanism involves the thiol-mediated reduction of the polysulfide chain, leading to the liberation of H₂S. This research highlights the potential of benzyl-sulfur compounds to act as precursors for reactive sulfur species.

Furthermore, benzyl isothiocyanate, another related compound, has been identified as a natural H₂S donor. unina.itshu.ac.uk The release of H₂S from such compounds is often dependent on the presence of cellular thiols. shu.ac.uk While this compound is a thioester and not a polysulfide or isothiocyanate, the presence of the benzylthio- moiety suggests its potential relevance in the broader context of RSS research, possibly as a synthetic precursor to compounds that can generate these important signaling molecules. mdpi.comnih.govrsc.org

Studies on Thiol-Triggered Hydrogen Sulfide (H₂S) Release

Current scientific literature does not characterize this compound as a direct thiol-triggered hydrogen sulfide (H₂S) donor. Research into organic sulfur compounds that release H₂S often focuses on molecules containing sulfane sulfur, such as polysulfides. nih.gov In contrast, this compound is primarily utilized in experimental settings as a source of its metabolic byproduct, benzyl mercaptan (also known as benzyl thiol or BnSH). nih.govresearchgate.net

In studies evaluating the biological effects of H₂S-donating molecules like dibenzyl trisulfide (DBTS), this compound has been employed to facilitate the cellular uptake of benzyl mercaptan. This allows researchers to assess the specific biological activities, such as cytotoxicity, of benzyl mercaptan independently from the H₂S-releasing effects of the parent polysulfide compounds. nih.gov For instance, one study found that benzyl mercaptan, when delivered via this compound, did not exhibit significant cytotoxicity at concentrations up to 400 μM. nih.govresearchgate.net This use of this compound underscores its role as a tool for studying the metabolic byproducts of potential H₂S prodrugs, rather than as an H₂S donor itself. nih.gov

Probing Mechanisms of Polysulfide Activity

There is currently no evidence in the scientific literature to suggest that this compound is used as a tool for probing the mechanisms of polysulfide activity. Research in this area tends to focus on the direct reactions of polysulfides with biological thiols and other cellular components. nih.gov The primary application of this compound in a non-clinical research context has been to deliver benzyl mercaptan to cells to study its individual biological effects. nih.govresearchgate.net

Spectroscopic and Structural Characterization of S Benzyl Ethanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of S-benzyl ethanethioate, each carbon atom in a unique chemical environment gives a distinct signal.

The most downfield signal, appearing around δ 194.7-195.0 ppm, is characteristic of the carbonyl carbon (C=O) of the thioester group. rsc.orgrsc.org The carbons of the phenyl ring resonate in the typical aromatic region between δ 127.0 and 137.5 ppm. rsc.orgrsc.org Specifically, the quaternary carbon to which the benzyl (B1604629) group is attached (ipso-carbon) is found at approximately δ 137.5 ppm, while the other aromatic carbons appear at δ 128.7, 128.5, and 127.2 ppm. rsc.orgrsc.org The benzylic methylene (B1212753) carbon (S-CH₂) signal is observed around δ 33.2-33.4 ppm. rsc.orgrsc.org The most upfield signal, at approximately δ 30.1-30.2 ppm, corresponds to the methyl carbon of the acetyl group. rsc.orgrsc.org This detailed carbon map confirms the structural framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 195.0 | Carbonyl carbon (C=O) |

| 137.5 | Aromatic C (ipso) |

| 128.7 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.2 | Aromatic CH |

| 33.4 | Benzylic carbon (S-CH₂) |

| 30.2 | Acetyl carbon (CH₃) |

Advanced NMR Techniques for Stereochemical and Conformational Studies

While one-dimensional ¹H and ¹³C NMR are sufficient for basic structural confirmation of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could provide further unambiguous confirmation of its connectivity. A COSY spectrum would show correlations between coupled protons, though in this largely singlet-based spectrum, its utility would be primarily within the aromatic multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EIMS) provides both the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

The molecular formula of this compound is C₉H₁₀OS, corresponding to a molecular weight of approximately 166.24 g/mol . The mass spectrum shows a molecular ion peak ([M]⁺) at m/z = 166, which confirms the molecular weight of the compound. rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. For C₉H₁₀OS, the calculated exact mass is 166.0452, and experimental findings are in close agreement with this value. rsc.org

The fragmentation pattern provides valuable structural information. A prominent feature in the spectrum of this compound is the base peak at m/z = 43. rsc.org This peak corresponds to the highly stable acetyl cation ([CH₃CO]⁺), formed by cleavage of the S-CO bond. Another significant fragment is often observed at m/z = 91, which is characteristic of the benzyl group and corresponds to the formation of the stable tropylium (B1234903) cation ([C₇H₇]⁺).

| m/z Value | Assignment | Notes |

|---|---|---|

| 166 | Molecular Ion [M]⁺ | Confirms molecular weight |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound is distinguished by a strong, sharp absorption band around 1691 cm⁻¹. rsc.org This absorption is characteristic of the carbonyl (C=O) stretching vibration of the thioester functional group. The frequency is slightly lower than that of a typical ester (around 1735 cm⁻¹) due to the lower electronegativity of sulfur compared to oxygen, which results in a weaker C=O bond. Other significant absorptions include C-H stretching vibrations for the aromatic ring (typically >3000 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (typically <3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1691 | C=O Stretch | Thioester |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern.

A search of the available scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, were such a study to be performed, it would provide highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. This would allow for the precise determination of the geometry around the sulfur atom and the thioester group, as well as the conformation of the benzyl group relative to the rest of the molecule in the solid state. It would also reveal details about intermolecular interactions and the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. For this compound, methods such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are routinely employed. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of the synthesis of this compound. libretexts.orgblogspot.com By spotting the reaction mixture on a TLC plate, it is possible to qualitatively observe the consumption of starting materials (e.g., benzyl mercaptan or benzyl alcohol) and the formation of the this compound product over time. libretexts.org

Stationary and Mobile Phases: For the analysis of this compound, the standard stationary phase is silica (B1680970) gel (SiO₂) coated on a glass, plastic, or aluminum plate. rsc.orgmit.edu The mobile phase, or eluent, is typically a mixture of non-polar and polar organic solvents. A common eluent system for a compound of moderate polarity like this compound is a mixture of heptane (B126788) and ethyl acetate (B1210297). rsc.org The polarity of the solvent system can be adjusted to achieve optimal separation. mit.edu

Visualization and Retention Factor (R_f): Since this compound contains a benzene (B151609) ring, it is UV-active and can be visualized under a UV lamp (typically at 254 nm). rochester.edunih.gov After elution, the plate is dried and viewed under UV light, where the compound appears as a dark spot. The position of the spot is characterized by its Retention Factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

In a reaction to synthesize this compound, TLC can distinguish the product from the starting materials. For instance, this compound is less polar than a starting material like benzyl alcohol but may have different polarity compared to other reactants like thioacetic acid. This difference in polarity leads to different R_f values. Research has reported a specific R_f value for this compound. rsc.org

| Compound | Stationary Phase | Mobile Phase (v/v) | R_f Value | Reference |

|---|---|---|---|---|

| This compound | Silica Gel (SiO₂) | Heptane/Ethyl Acetate (4:1) | 0.66 | rsc.org |

| Benzyl Alcohol (Starting Material Precursor) | Silica Gel (SiO₂) | Heptane/Ethyl Acetate (4:1) | ~0.2-0.3* | General Principle |

*Note: The R_f value for benzyl alcohol is an approximate value based on its higher polarity compared to this compound and is provided for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. nih.gov It has been used to monitor reactions involving the conversion of benzyl alcohol to S-benzyl thioacetate (B1230152). researchgate.net In GC, the mobile phase is an inert gas (carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a long capillary column. sigmaaldrich.com

Separation is based on the compound's boiling point and its interaction with the stationary phase. The time a compound takes to pass through the column to the detector is known as the retention time (t_R), which is a characteristic identifier for a specific compound under a given set of conditions.

Typical GC System: A typical GC analysis for this compound would involve a non-polar or medium-polarity capillary column (e.g., with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane). sigmaaldrich.com Helium is commonly used as the carrier gas. A Flame Ionization Detector (FID) is suitable for detecting organic compounds like this compound. While specific retention times for this compound are not readily available in the literature, the conditions can be optimized to achieve good separation from potential impurities such as unreacted benzyl alcohol or benzyl mercaptan.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 80 °C, hold 2 min, ramp at 10 °C/min to 250 °C, hold 5 min |

| Illustrative Retention Time (t_R) | 10 - 15 min* |

*Note: The retention time is an estimated range for illustrative purposes, based on typical analysis of similar aromatic compounds. Actual retention time would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key technique for the purity assessment of this compound, particularly if the compound has low volatility or if there is a risk of thermal degradation. mdpi.com It is widely used for the analysis of related benzyl derivatives and thioesters. nih.govnih.govnih.gov

Reverse-Phase HPLC: The most common mode for a compound like this compound is reverse-phase HPLC. In this setup, the stationary phase is non-polar (e.g., silica modified with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comjpionline.org

The separation principle relies on hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A UV detector set to a wavelength where the benzene ring absorbs strongly (e.g., 254 nm) is typically used for detection. nih.govjpionline.org

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Example Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Illustrative Retention Time (t_R) | 5 - 10 min* |

*Note: This retention time is an estimated range for illustrative purposes, based on methods for structurally similar compounds like benzyl alcohol and other thioesters. jpionline.org Actual retention time depends heavily on the exact conditions and column used.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of S-benzyl ethanethioate.

Density Functional Theory (DFT) studies are employed to model the electronic environment of this compound. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its reactivity and properties. Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For instance, DFT methods can accurately predict the geometry of the thioester functional group and the orientation of the benzyl (B1604629) substituent. uni-greifswald.de

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the bonding characteristics. mdpi.com NBO analysis can quantify the delocalization of electron density between orbitals, such as the interaction between the sulfur lone pairs and the carbonyl π-system, which contributes to the stability of the thioester linkage. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net These maps are valuable for predicting sites of noncovalent interactions and chemical attack. researchgate.net

Table 1: Representative Theoretical Bond Parameters for this compound Note: The following data is illustrative, based on typical values from DFT calculations for similar structural motifs.

| Parameter | Description | Predicted Value |

| C=O Bond Length | Length of the carbonyl double bond | ~1.21 Å |

| C-S Bond Length | Length of the carbon-sulfur single bond | ~1.78 Å |

| S-CH₂ Bond Length | Length of the sulfur-methylene single bond | ~1.83 Å |

| C-S-C Bond Angle | Angle around the sulfur atom | ~100-105° |

| O=C-S Bond Angle | Angle within the thioester group | ~123-126° |

This interactive table is based on theoretical predictions for this compound.

The flexibility of this compound is primarily due to the rotation around several single bonds, such as the C-S, S-CH₂, and CH₂-Ph bonds. Computational methods can be used to perform a conformational search to identify the various possible spatial arrangements (conformers) of the molecule. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the means to model the entire course of a chemical reaction involving this compound, from reactants to products. matlantis.com This is achieved by mapping the minimum energy path on the potential energy surface. A key objective of this modeling is to locate and characterize the transition state (TS)—the high-energy, fleeting molecular configuration that exists at the peak of the reaction energy barrier. mit.edu

The structure of the transition state is paramount, as it dictates the reaction's mechanism and rate. e3s-conferences.org DFT calculations can determine the geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction speed. matlantis.com By comparing the activation energies of different possible reaction pathways, chemists can predict which mechanism is more favorable. For example, modeling the hydrolysis of this compound would allow for the characterization of the transition state for the nucleophilic attack of water on the carbonyl carbon, providing insights into the reaction's feasibility and kinetics under various conditions. e3s-conferences.orgmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Theoretical calculations can predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By performing frequency calculations, computational models can predict the vibrational modes of the molecule. researchgate.net Each mode corresponds to a specific stretching or bending motion of the atoms and is associated with a particular frequency. The resulting theoretical IR spectrum, with its characteristic absorption bands for functional groups like the carbonyl (C=O) and the C-S bond, can be used to interpret and assign peaks in an experimental spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). researchgate.net These values are then used to predict the NMR chemical shifts, which are highly sensitive to the electronic environment of the atoms. Comparing the predicted NMR spectrum with an experimental one can help confirm the molecular structure and assign specific signals to the corresponding atoms in the molecule. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound Motifs Note: Experimental values are based on characteristic ranges for similar compounds.

| Spectroscopic Feature | Predicted Range (Computational) | Typical Experimental Range |

| IR: C=O Stretch | ~1680-1710 cm⁻¹ | ~1690-1715 cm⁻¹ |

| ¹H NMR: -CH₂-S- | δ 4.0-4.3 ppm | δ 4.1-4.4 ppm |

| ¹H NMR: -C(=O)CH₃ | δ 2.3-2.6 ppm | δ 2.3-2.5 ppm |

| ¹³C NMR: C=O | δ 195-205 ppm | δ 197-202 ppm |

This interactive table provides a comparison of theoretically predicted and experimentally observed spectroscopic data for key functional groups in this compound.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To investigate the potential of this compound to interact with biological targets, such as enzymes or receptors, molecular docking and dynamics simulations are employed.

Molecular Docking: This computational technique predicts the preferred orientation of this compound when it binds to a target protein. mendeley.com Using the three-dimensional structures of both the ligand (this compound) and the protein, docking algorithms sample a large number of possible binding poses and rank them based on a scoring function, which estimates the binding affinity. nih.gov This allows researchers to identify potential binding sites and key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. nih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the biomolecular complex. These simulations can reveal how the ligand and protein adjust their conformations upon binding and can be used to calculate the binding free energy more accurately using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This provides a more rigorous evaluation of the binding affinity and the stability of the interaction, offering insights into the molecule's potential biological activity.

Synthesis and Exploration of S Benzyl Ethanethioate Derivatives

Preparation of Substituted and Functionalized Analogues

The synthesis of S-benzyl ethanethioate derivatives typically involves the reaction of a substituted benzyl (B1604629) halide with a thioacetate (B1230152) salt, such as potassium thioacetate. This straightforward nucleophilic substitution reaction allows for the introduction of a wide variety of substituents onto the benzyl ring.

One notable example is the synthesis of benzyl (R)-2-(acetylthio)propanoate, a chiral analogue of this compound. This compound was prepared from commercially available benzyl (S)-lactate through a two-step process involving mesylation followed by a clean SN2 displacement reaction with potassium thioacetate (AcSK). The use of tris[2-(2-methoxyethoxy)]ethylamine (TDA-1) as an additive in ethyl acetate (B1210297) was found to be slightly superior to conventional conditions using dimethylformamide (DMF) as a solvent, with respect to yield and enantiomeric excess. mdpi.com

While direct and extensive studies on a broad range of functionalized this compound analogues are not widely documented in the reviewed literature, the synthesis of related compounds provides insights into potential synthetic strategies. For instance, the preparation of functionalized S-benzyl dithiocarbamates has been achieved through a triflic acid-promoted multi-component reaction of diazo compounds, carbon disulfide, and secondary amines. rsc.org This suggests that multicomponent strategies could potentially be adapted for the synthesis of more complex this compound derivatives.

The following table summarizes the synthesis of a representative this compound analogue:

| Derivative Name | Starting Material | Reagents | Solvent | Yield |

| Benzyl (R)-2-(acetylthio)propanoate | Benzyl (S)-lactate | 1. MsCl, Et3N2. AcSK, TDA-1 | Ethyl acetate | 76% (2 steps) |

Data sourced from Molecules 2018, 23(8), 1859. mdpi.com

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

Detailed structure-reactivity and structure-function relationship studies specifically focused on a broad series of this compound derivatives are limited in the currently available literature. However, research on structurally related compounds containing the S-benzyl moiety provides valuable insights into how substitutions on the benzyl group can influence their chemical and biological properties.

For example, in a study of S-benzylisothiourea derivatives, it was found that the S-benzylisothiourea structure was essential for inducing spherical cells in Escherichia coli. The activity was significantly enhanced by the presence of chloro substituents on the benzyl ring. Specifically, S-(3,4-dichlorobenzyl)isothiourea was more potent than S-(4-chlorobenzyl)isothiourea, which in turn was more active than the unsubstituted S-benzylisothiourea. This indicates that electron-withdrawing groups on the benzyl ring can positively modulate the biological activity of these related sulfur-containing compounds.

In another study on substituted benzyl N-nitrosocarbamates, the synthesis was achieved by the reaction of benzyl chloroformates with corresponding amines, followed by nitrosation. researchgate.net While not directly reporting on structure-reactivity, this work highlights methods for creating a library of substituted benzyl compounds for further investigation.

The following table outlines observed structure-activity relationships in compounds structurally related to this compound:

| Compound Class | Structural Feature | Effect on Activity/Reactivity |